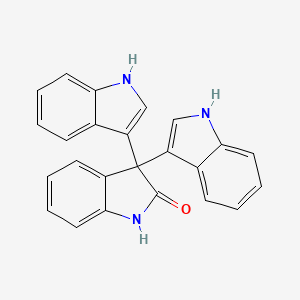

3,3-Bis(1H-indole-3-yl)-2-indolinone

Description

Significance of the 2-Indolinone Scaffold in Heterocyclic Chemistry

The 2-indolinone, or oxindole (B195798), scaffold is a privileged bicyclic structure in heterocyclic chemistry, recognized for its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities. researchgate.netnih.gov This aromatic heterocyclic organic compound has been extensively studied by academic and industrial researchers, leading to the synthesis of compounds targeting a plethora of molecular targets for the discovery of new drug leads. nih.gov

The versatility of the 2-indolinone core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of 2-indolinone derivatives with activities such as antimicrobial, antioxidant, antiviral, and anticancer properties. researchgate.net In the realm of oncology, the 2-indolinone scaffold is particularly noteworthy as a key component in several kinase inhibitors, a class of drugs that block enzymes involved in cancer cell growth. researchgate.netmdpi.com Marketed anticancer drugs like Sunitinib and Nintedanib feature the 2-indolinone scaffold, highlighting its clinical significance. researchgate.net

Prominence of Bis-Indole Architectures in Natural Products and Synthetic Compounds

Bis-indole architectures, characterized by the presence of two indole (B1671886) moieties, are prevalent in a variety of natural products isolated from terrestrial and marine organisms. nih.gov These compounds, often referred to as bis(indolyl)methanes (BIMs), have demonstrated a broad spectrum of medicinal properties, including anti-inflammatory, antiviral, and anticancer activities. nih.govmdpi.com The discovery of their role in suppressing human prostate cancer cells has further amplified the research interest in these molecules. acs.org

The unique structure of BIMs, containing two indole units, is responsible for their diverse biological activities, which also include anti-neurodegenerative, antibiotic, insecticidal, antimicrobial, antifungal, and antioxidant properties. nih.gov The significant pharmaceutical potential of bis-indole compounds has made them a frequent target for synthetic organic chemists, who aim to modify their structures to enhance their biological efficacy. acs.orgmdpi.com

Overview of Research Interest in 3,3-Bis(1H-indole-3-yl)-2-indolinone

The compound this compound represents a unique hybrid structure, integrating the 2-indolinone scaffold with a bis-indole moiety at the C3 position. This specific arrangement has attracted considerable research interest due to the combined potential of its constituent parts. The synthesis of this and related compounds is often achieved through the condensation reaction of isatin (B1672199) (an indole-1H-2,3-dione) with indoles. acs.orgresearchgate.net

Research has focused on developing efficient and environmentally friendly synthetic methods for these compounds, utilizing various catalysts to improve yields and reaction conditions. acs.orgresearchgate.net The resulting this compound derivatives are then evaluated for their biological activities, with a particular emphasis on their potential as anticancer agents.

Contextualization within Modern Chemical Biology and Medicinal Chemistry Research

In the landscape of modern chemical biology and medicinal chemistry, the development of novel compounds with high efficacy and selectivity is paramount. The 2-indolinone and bis-indole frameworks are considered "privileged structures" because they can bind to multiple biological targets with high affinity, making them ideal starting points for drug discovery. rsc.org

The exploration of compounds like this compound is driven by the need for new therapeutic agents to combat complex diseases such as cancer. mdpi.comresearchgate.net Researchers are particularly interested in their potential to act as inhibitors of key cellular signaling pathways, such as those mediated by protein kinases, which are often dysregulated in cancer. researchgate.netwipo.int The study of these compounds, from their synthesis and structural characterization to the evaluation of their biological activity and structure-activity relationships, is a central theme in contemporary medicinal chemistry research. istanbul.edu.trnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C24H17N3O |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

3,3-bis(1H-indol-3-yl)-1H-indol-2-one |

InChI |

InChI=1S/C24H17N3O/c28-23-24(17-9-3-6-12-22(17)27-23,18-13-25-20-10-4-1-7-15(18)20)19-14-26-21-11-5-2-8-16(19)21/h1-14,25-26H,(H,27,28) |

InChI Key |

BSOAGODEMKWJIG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)C5=CNC6=CC=CC=C65 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4NC3=O)C5=CNC6=CC=CC=C65 |

Synonyms |

trisindoline |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights

Classical and Contemporary Synthetic Routes to 3,3-Bis(1H-indole-3-yl)-2-indolinone

The synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone and its derivatives is a significant area of study in organic chemistry, primarily due to the presence of this structural motif in various biologically active natural products and synthetic compounds. The principal and most direct method for its synthesis involves the reaction of isatin (B1672199) with two equivalents of indole (B1671886).

Acid-Catalyzed Condensation Reactions

The most prevalent and historically significant method for synthesizing 3,3-bis(1H-indol-3-yl)-2-indolinone is the acid-catalyzed condensation of isatin with indole. This reaction proceeds via an electrophilic substitution mechanism where the protonated carbonyl group of isatin is attacked by the nucleophilic C3 position of the indole ring.

The fundamental reaction involves the condensation of isatin with two molecules of indole at the C3 position of the indole moieties. The reaction is typically carried out in a suitable solvent and is promoted by a catalytic amount of acid. The initial step is the formation of a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate, which then undergoes a further acid-catalyzed substitution with a second indole molecule to yield the final product. Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation.

Brønsted acids are frequently employed as catalysts in the synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone. These catalysts function by protonating the carbonyl oxygen of isatin, thereby increasing its electrophilicity and facilitating the nucleophilic attack by indole. A range of Brønsted acids have been utilized, from simple mineral acids to more complex and reusable solid acid catalysts. For instance, tungstic acid has been demonstrated as a low-cost and efficient heterogeneous catalyst for this reaction, offering advantages such as mild conditions and easy recovery and recyclability of the catalyst. researchgate.net The use of poly(4-vinylpyridinium)hydrogen sulfate (B86663) as a solid acid catalyst also provides an eco-friendly and efficient route under solvent-free conditions. nih.gov

The table below summarizes the efficacy of selected Brønsted acid catalysts in the synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Tungstic acid | Ethanol, Reflux | 92 | researchgate.net |

| Poly(4-vinylpyridinium)hydrogen sulfate | Solvent-free, Room Temperature, Grinding | 94 | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Acetonitrile (B52724), Reflux | High | scirp.org |

This table is interactive. You can sort and filter the data.

Lewis acids also serve as effective catalysts for the condensation of isatin and indole. They activate the isatin carbonyl group by coordinating with the lone pair of electrons on the oxygen atom, which enhances its electrophilic character. A variety of Lewis acids, including metal halides and organometallic compounds, have been successfully applied. For example, AlCl₃·6H₂O, in combination with a surfactant and silica (B1680970) gel, has been used to promote the reaction under solvent-free grinding conditions. rsc.org Other Lewis acids like RuCl₃·3H₂O have also been found to be effective. nih.gov The choice of the Lewis acid can influence the reaction rate and yield, and in some cases, can be performed under mild conditions. rsc.org

The following table presents data on the use of various Lewis acid catalysts for the synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone and related bis(indolyl)alkanes.

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |

| AlCl₃·6H₂O/SDS/SiO₂ | Isatin, Indole | Solvent-free, Grinding | High | rsc.org |

| RuCl₃·3H₂O | Isatin, Indole | Acetonitrile, RT | 94 | nih.gov |

| TMSOTf | 2,3-disubstituted indoles, Trichloroacetimidates | DCM | Good | nih.gov |

This table is interactive. You can sort and filter the data.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of related bis-indole structures, organocatalysts have been employed, although specific examples for 3,3-bis(1H-indol-3-yl)-2-indolinone are less common. Thiamine hydrochloride has been identified as an eco-friendly organocatalyst for the synthesis of various bis(indolyl)methanes, including 3,3-di(indol-3-yl)indolin-2-ones. rsc.org These catalysts operate through various activation modes, often involving the formation of reactive intermediates like iminium or enamine ions. The use of organocatalysts aligns with the principles of green chemistry by avoiding the use of potentially toxic metals. nih.gov

Metal-Catalyzed Syntheses

While acid catalysis is the most common method, some metal-catalyzed approaches have been reported for the synthesis of bis(indolyl) compounds. These methods often involve transition metals that can act as Lewis acids or participate in other catalytic cycles. For instance, bismuth(III) iodide has been used as a catalyst for the synthesis of related 3-selanylindoles, showcasing the utility of metal salts in indole functionalization. mdpi.com Silver triflate (AgOTf) has been shown to catalyze three-component reactions involving indoles, demonstrating the potential for metal-catalyzed multi-component syntheses of complex indole derivatives. nih.gov However, for the specific synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone, metal-catalyzed routes are not as extensively documented as acid-catalyzed methods. rsc.orgbeilstein-journals.org

Green Chemistry-Inspired Protocols

In alignment with the principles of green chemistry, recent synthetic strategies for this compound have prioritized the reduction of hazardous substances, the use of environmentally benign solvents, and the improvement of energy efficiency. These protocols offer significant advantages over traditional methods, which often rely on harsh catalysts and volatile organic solvents.

The execution of chemical reactions without a solvent medium represents a significant advancement in green synthesis. These solvent-free, or neat, reactions minimize waste and can lead to shorter reaction times and simpler work-up procedures.

One approach involves the simple mixing and grinding of indole and isatin at room temperature. For instance, the reaction can be promoted by a Lewis acid–surfactant–SiO2 catalyst system under dry grinding conditions. rsc.org This method avoids the use of any solvent, and the catalyst, composed of sodium dodecyl sulfate (SDS), aluminum chloride hexahydrate (AlCl3·6H2O), and silica gel, can be recycled. rsc.org Another notable solvent-free method utilizes microwave irradiation without any catalyst, which can produce unsymmetrical 3,3-di(indolyl)indolin-2-ones in very short reaction times. consensus.app

| Catalyst/Method | Reactants | Conditions | Reaction Time | Yield (%) |

| CaO | Indole, Paraformaldehyde | 100 °C, neat | - | - |

| Microwave Irradiation | Isatin derivatives, Indole derivatives | Solvent-free | 10 minutes | 53-78 |

| Grinding (LASSC) | Aromatic aldehyde, Indole | Room temperature, air | 10-45 minutes | - |

Table 1: Examples of Solvent-Free Syntheses.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of this compound derivatives has been successfully achieved in aqueous media.

Tungstic acid has been employed as a cost-effective and reusable heterogeneous catalyst for this transformation. researchgate.net The reaction proceeds efficiently in the presence of water, eliminating the need for anhydrous conditions. researchgate.net Furthermore, catalyst-free methods have been developed where the three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole proceeds smoothly in water, showcasing a clean and one-pot synthesis. rsc.org The use of a copper sulfate and sodium ascorbate (B8700270) catalyst system in a DMF/H2O solvent mixture has also been reported for the synthesis of related indole derivatives. nih.gov

| Catalyst | Reactants | Solvent | Temperature | Yield (%) |

| Tungstic Acid | Isatin, Indole | Water | - | up to 92% |

| None | Phthalaldehydic acid, Primary amine, 1H-Indole | Water | - | - |

| CuSO4/Sodium Ascorbate | Tetrahydrocarbazole, Propargyl bromide, Aromatic azides | DMF/H2O (2:1) | - | - |

Table 2: Examples of Aqueous Medium Syntheses.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, improved yields, and often, cleaner reactions compared to conventional heating methods. mdpi.com

The synthesis of this compound and its derivatives has been expedited using microwave technology. A notable example is the catalyst- and solvent-free synthesis of unsymmetrical 3,3-di(indolyl)indolin-2-ones, which are formed in as little as 10 minutes with good to excellent yields. consensus.app Microwave-assisted protocols have also been developed for the synthesis of various 3-substituted indole derivatives, highlighting the broad applicability of this technique. nih.govsioc-journal.cn In some cases, microwave heating combined with a solvent-free approach using a reusable silica-based catalyst has proven superior to conventional methods. ajgreenchem.com

| Catalyst/Method | Reactants | Conditions | Reaction Time | Yield (%) |

| None | Isatin derivatives, Indole derivatives | Solvent-free, Microwave | 10 minutes | 53-78 |

| Trifluoroacetic acid | Phenylglyoxal monohydrate, Aromatic amine, 4-hydroxycoumarin | Microwave | - | - |

| APTES functionalized silica | Oxindole (B195798), Aromatic aldehydes | Solvent-free, Microwave | 12 minutes | 72-88 |

Table 3: Examples of Microwave-Assisted Syntheses.

Heterogeneous catalysts offer significant environmental and economic advantages, primarily due to their ease of separation from the reaction mixture and potential for recyclability.

For the synthesis of this compound derivatives, tungstic acid serves as an efficient, low-cost, and recoverable heterogeneous catalyst. researchgate.net The catalyst can be filtered off after the reaction and reused multiple times with only a slight decrease in activity. researchgate.net Iron nanocatalysts have also been investigated as a suitable and reusable catalyst for this reaction, offering high yields and shorter reaction times. eurekaselect.com Another green approach utilizes (3-aminopropyl) triethoxysilane (B36694) (APTES) functionalized silica, derived from rice husk waste, as a reusable, eco-friendly medium for microwave-assisted synthesis. ajgreenchem.com

| Catalyst | Reactants | Conditions | Recyclability |

| Tungstic Acid | Isatin, Indole | Mild conditions | Yes (e.g., 71% yield on 3rd cycle) |

| Iron Nanocatalysts | Isatin derivatives, Indole | - | Yes |

| APTES functionalized silica | Oxindole, Aromatic aldehydes | Microwave, Solvent-free | Yes (up to 5 cycles) |

Table 4: Examples of Heterogeneous Catalysis.

Reaction Mechanisms of this compound Formation

The formation of the this compound scaffold is predominantly rationalized through an electrophilic substitution pathway, typically initiated by the activation of the isatin carbonyl group.

The generally accepted mechanism for the acid-catalyzed reaction between isatin and indole involves a two-step sequence. nih.gov First, the C-3 carbonyl group of isatin is protonated by an acid catalyst, which enhances its electrophilicity. This activated intermediate then undergoes a nucleophilic attack by the electron-rich C-3 position of an indole molecule. nih.gov

This initial attack leads to the formation of a transient intermediate, 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one. nih.gov Subsequent protonation of the hydroxyl group facilitates its elimination as a water molecule, generating a highly reactive carbocationic intermediate at the C-3 position of the indolinone ring. nih.gov This electrophilic center is then readily attacked by a second molecule of indole, again at its nucleophilic C-3 position. The final step involves the deprotonation of this adduct to regenerate the aromaticity of the newly attached indole ring and yield the stable this compound product. nih.gov The efficiency of this indolylation is often improved by using indole derivatives with electron-donating groups, which increases their nucleophilicity. nih.gov

Knoevenagel Reaction Modalities

The formation of 3,3-bis(1H-indol-3-yl)-2-indolinone can be mechanistically understood through the lens of the Knoevenagel condensation. While classically defined as the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, the principles of this reaction can be extended to the reaction of isatin (a cyclic ketone) with indole. In this context, the electron-rich C3 position of the indole ring acts as the nucleophile, analogous to an active methylene compound.

The reaction is typically initiated by the activation of the C3-carbonyl group of isatin by a catalyst, usually a Brønsted or Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the indole. The first molecule of indole attacks the activated carbonyl, leading to the formation of a 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate.

Under the reaction conditions, this intermediate can undergo dehydration to form a highly reactive electrophilic species, an indol-3-yliden-2-one. This intermediate is then rapidly attacked by a second molecule of indole at the C3 position, leading to the final product, 3,3-bis(1H-indol-3-yl)-2-indolinone. The reaction is often carried out as a one-pot synthesis, where isatin and two equivalents of indole are reacted in the presence of a suitable catalyst. researchgate.net

Catalytic Cycle Analysis

The synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone is most commonly achieved through acid catalysis. A plausible catalytic cycle, based on the use of a generic Brønsted acid (H-A), can be proposed as follows:

Activation of Isatin: The catalytic cycle begins with the protonation of the C3-carbonyl oxygen of isatin by the acid catalyst. This step increases the electrophilicity of the C3 carbon, activating the isatin for nucleophilic attack.

First Nucleophilic Attack: An electron-rich indole molecule acts as a nucleophile, attacking the activated C3 carbon of the protonated isatin. This results in the formation of a protonated 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one intermediate.

Deprotonation and Intermediate Formation: The intermediate is deprotonated, regenerating the catalyst and forming the neutral 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one.

Dehydration: The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule generates a highly reactive and resonance-stabilized carbocation intermediate, an indol-3-yliden-2-one cation.

Second Nucleophilic Attack: A second molecule of indole attacks the electrophilic C3 position of the carbocation intermediate.

Final Deprotonation: The resulting protonated product is deprotonated, yielding the final product, 3,3-bis(1H-indol-3-yl)-2-indolinone, and regenerating the acid catalyst, which can then participate in a new catalytic cycle.

This proposed cycle highlights the crucial role of the acid catalyst in facilitating the sequential addition of two indole molecules to the isatin core. Various acid catalysts, including tungstic acid, vanadyl sulfate (VOSO₄), and sulfonated β-cyclodextrin, have been shown to be effective in promoting this reaction. researchgate.netnih.gov

Optimization of Synthetic Parameters for Enhanced Research Yields and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of 3,3-bis(1H-indol-3-yl)-2-indolinone in a research setting. Key parameters that have been systematically investigated include the choice and amount of catalyst, the reaction solvent, the temperature, and the reaction time.

Several studies have focused on developing environmentally benign and efficient protocols. For instance, the use of water as a solvent has been explored to create greener synthetic routes. The reusability of the catalyst is another important consideration for sustainable synthesis.

Below are tables summarizing the optimization of various catalysts and reaction conditions for the synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone and related compounds.

Table 1: Optimization of Tungstic Acid Catalyst for the Synthesis of 3,3-Bis(1H-indol-3-yl)-2-indolinone

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Ethanol | Reflux | 2 | 85 |

| 2 | 10 | Ethanol | Reflux | 1.5 | 92 |

| 3 | 15 | Ethanol | Reflux | 1.5 | 92 |

| 4 | 10 | Methanol (B129727) | Reflux | 2 | 88 |

| 5 | 10 | Acetonitrile | Reflux | 3 | 75 |

| 6 | 10 | Water | Reflux | 5 | 60 |

| 7 | 10 | Ethanol | Room Temp | 12 | 45 |

Data synthesized from research findings on tungstic acid-catalyzed synthesis. researchgate.net

Table 2: Optimization of Sulfonated β-Cyclodextrin Catalyst in Water

| Entry | Catalyst (mol%) | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.5 | Room Temp | 300 | 65 |

| 2 | 5 | Room Temp | 300 | 75 |

| 3 | 10 | Room Temp | 300 | 82 |

| 4 | 10 | Reflux | 5 | 96 |

| 5 | 5 | Reflux | 10 | 94 |

| 6 | 2.5 | Reflux | 15 | 90 |

Data derived from studies using sulfonated β-cyclodextrin as a catalyst in an aqueous medium. nih.gov

Table 3: Comparison of Various Catalysts for the Synthesis of 3,3-Bis(1H-indol-3-yl)-2-indolinone

| Entry | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | VOSO₄ (10 mol%) | Water | 70 °C, 30 min | 95 |

| 2 | Silicotungstic Acid (1 mol%) | Acetonitrile | Room Temp, 10 min | 98 |

| 3 | RuCl₃·3H₂O (10 mol%) | Benzene | Room Temp, 15 min | 94 |

| 4 | No Catalyst | Water | Reflux, 4 h | Trace |

This table compiles data from various sources to provide a comparative overview of different catalytic systems.

These tables illustrate that a range of catalysts can effectively promote the synthesis of 3,3-bis(1H-indol-3-yl)-2-indolinone. The optimal conditions are highly dependent on the specific catalytic system employed. Generally, elevated temperatures and the use of an appropriate solvent lead to higher yields and shorter reaction times. The development of reusable and water-tolerant catalysts is a significant advancement in the sustainable synthesis of this important class of compounds.

Advanced Structural Analysis and Research Characterization

Spectroscopic Characterization Techniques Applied in Research

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 3,3-bis(1H-indol-3-yl)-2-indolinone. High-resolution data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3,3-bis(1H-indol-3-yl)-2-indolinone, both proton (¹H) and carbon-13 (¹³C) NMR data have been reported, providing a detailed map of its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different protons in the indole (B1671886) and indolinone rings. In a typical analysis, the aromatic protons of the indole and indolinone moieties appear as a complex multiplet in the range of δ 6.92-7.36 ppm. The N-H protons of the three heterocyclic rings are observed as distinct singlets at lower fields, with the two indole N-H protons appearing around δ 11.25 ppm and the indolinone N-H proton at approximately δ 10.77 ppm. A key feature is the singlet at δ 6.92 ppm, which is assigned to the two protons at the C2 position of the indole rings. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the indolinone ring is typically the most deshielded, appearing at a chemical shift of approximately δ 178.9 ppm. The quaternary C3 carbon, which links the two indole groups, resonates around δ 52.6 ppm. The remaining aromatic and heterocyclic carbons are observed in the δ 110-142 ppm region, consistent with the structures of the indole and indolinone rings. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 3,3-Bis(1H-indol-3-yl)-2-indolinone

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 11.25 (s, 2H) | Indole N-H |

| ¹H | 10.77 (s, 1H) | Indolinone N-H |

| ¹H | 7.36-6.92 (m) | Aromatic Protons |

| ¹H | 6.92 (s, 2H) | Indole C2-H |

| ¹³C | 178.9 | C=O (Indolinone) |

| ¹³C | 141.6 | Aromatic C |

| ¹³C | 136.1 | Aromatic C |

| ¹³C | 128.7-110.3 | Aromatic & Heterocyclic C |

| ¹³C | 52.6 | C3 (Quaternary) |

Data sourced from a study on tungstic acid-catalyzed synthesis. libretexts.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3,3-bis(1H-indol-3-yl)-2-indolinone exhibits absorption bands that confirm its key structural components.

The spectrum typically shows a broad band in the region of 3400-3300 cm⁻¹, which is characteristic of the N-H stretching vibrations of the indole and indolinone moieties. A strong absorption peak is observed around 1700-1720 cm⁻¹, corresponding to the C=O (amide) stretching vibration of the indolinone ring. The aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. rsc.orgnih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for 3,3-Bis(1H-indol-3-yl)-2-indolinone

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3300 | N-H Stretch | Indole and Indolinone NH |

| >3000 | C-H Stretch | Aromatic C-H |

| 1720-1700 | C=O Stretch | Amide Carbonyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Data compiled from typical values for indole and indolinone structures. rsc.orgnih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 3,3-bis(1H-indol-3-yl)-2-indolinone, with a molecular formula of C₂₄H₁₇N₃O, the calculated molecular weight is 363.41 g/mol . researchgate.net

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 364. The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. A primary fragmentation pathway is the cleavage of the bonds connecting the indole rings to the central indolinone core. This could lead to the formation of fragments corresponding to the indole moiety (m/z 117) and the indolinone ring system. Another expected fragmentation is the loss of a carbon monoxide (CO) molecule (28 Da) from the indolinone ring, a common fragmentation for lactams. researchgate.netrsc.orgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The indole ring system has characteristic UV absorption bands. In a solvent like methanol (B129727) or ethanol, indole itself typically shows two main absorption bands, one around 270-290 nm and a stronger one near 210-220 nm.

For 3,3-bis(1H-indol-3-yl)-2-indolinone, the presence of three indole-based chromophores results in a complex UV-Vis spectrum. It is expected to exhibit strong absorption maxima in the range of 250-290 nm, which is characteristic of the phenolic and indole-like components. The exact position and intensity of these bands can be influenced by the solvent and the specific electronic interactions between the three heterocyclic ring systems. researchgate.netnist.govresearchgate.netmiamioh.edu

X-ray Crystallography in Determining Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Studies on 3,3-bis(1H-indol-3-yl)-2-indolinone have provided precise data on its molecular conformation and intermolecular interactions in the solid state.

The compound crystallizes in the monoclinic space group C2/c. The crystal structure reveals that the molecule consists of two indole groups and one oxindole (B195798) (indolinone) group connected at a central sp³-hybridized carbon. The two indole ring systems are not coplanar; they are oriented with a significant dihedral angle of 68.4(1)° with respect to each other. Furthermore, the dihedral angles between the plane of the indolinone ring and the planes of the two indole rings are 77.7(1)° and 71.9(1)°, respectively. researchgate.net

The molecular packing in the crystal is stabilized by intermolecular hydrogen bonds. Specifically, an N-H···O hydrogen bond is formed where the N-H of one indole ring acts as a hydrogen bond donor to the carbonyl oxygen atom of the indolinone ring of an adjacent molecule. This interaction links two inversion-related molecules, forming a dimeric structure. researchgate.net

Table 3: Selected X-ray Crystallographic Data for 3,3-Bis(1H-indol-3-yl)-2-indolinone

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₁₇N₃O |

| Molecular Weight | 363.41 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.0578 (12) |

| b (Å) | 10.2342 (5) |

| c (Å) | 18.1597 (9) |

| β (°) | 125.861 (1) |

| Volume (ų) | 3624.4 (3) |

| Z | 8 |

| Dihedral Angle (Indole A - Indole B) | 68.4(1)° |

| Dihedral Angle (Oxindole C - Indole A) | 77.7(1)° |

| Dihedral Angle (Oxindole C - Indole B) | 71.9(1)° |

Data from Selvanayagam et al. (2005). researchgate.net

Application of Advanced Chromatography Techniques for Purification and Analysis

Advanced chromatography techniques are essential for the purification of 3,3-bis(1H-indol-3-yl)-2-indolinone from reaction mixtures and for its quantitative analysis.

Purification: Column chromatography is a widely used method for the purification of this compound. Following its synthesis, the crude product is typically subjected to silica (B1680970) gel column chromatography. A common eluent system used is a mixture of ethyl acetate (B1210297) and hexane (B92381). In one reported procedure, a 3:1 mixture of ethyl acetate and hexane was used to elute the compound, affording the pure product. researchgate.net Recrystallization from a mixture of ethyl acetate and hexane (1:1) can be employed for further purification to obtain crystals suitable for X-ray analysis. researchgate.net

Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of the purity of 3,3-bis(1H-indol-3-yl)-2-indolinone and for its quantification. Reversed-phase HPLC (RP-HPLC) is particularly suitable for indole derivatives. A typical RP-HPLC setup would involve a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as around 280 nm. This technique allows for the separation of the target compound from starting materials, byproducts, and other impurities with high resolution and sensitivity. biorxiv.org

Computational Approaches to Structural Confirmation and Prediction

Computational chemistry provides powerful tools for the theoretical investigation of molecular structures, properties, and reactivity, complementing experimental data. For a molecule like 3,3-Bis(1H-indole-3-yl)-2-indolinone, computational methods such as Density Functional Theory (DFT) and molecular docking are instrumental in confirming its three-dimensional structure and predicting its electronic characteristics.

Detailed research into the precise, computationally-derived structural parameters of the isolated this compound molecule is not extensively documented in publicly available literature. However, the principles of these computational methods are well-established and routinely applied to similar heterocyclic systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would typically be employed to:

Geometry Optimization: To predict the most stable three-dimensional conformation of the molecule by finding the minimum energy state. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These predicted values can then be compared with experimental data from X-ray crystallography for validation of the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution across a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species.

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Molecular Formula | C₂₄H₁₇N₃O |

| Molecular Weight | 363.41 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Dihedral Angle (Oxindole - Indole A) | 77.7(1)° |

| Dihedral Angle (Oxindole - Indole B) | 71.9(1)° |

| Dihedral Angle (Indole A - Indole B) | 68.4(1)° |

| Data sourced from Selvanayagam et al. (2005). researchgate.net |

Molecular Docking is another computational technique that has been applied to the 3,3-bis(1H-indol-3-yl)-2-indolinone scaffold. This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful in drug discovery for understanding how a ligand, such as our title compound, might interact with a biological target, like an enzyme or receptor. For instance, derivatives of 3,3-di(indolyl)indolin-2-one have been studied as potential α-glucosidase inhibitors. scispace.com Molecular docking simulations in such studies have shown that these compounds can have high binding affinities with the active site of the α-glucosidase enzyme through various interactions, including hydrogen bonds and π-π stacking. scispace.com

Biological Activity and Mechanistic Investigations

In Vitro Biological Screening Methodologies

A variety of in vitro screening methods have been employed to characterize the biological effects of 3,3-Bis(1H-indole-3-yl)-2-indolinone. These assays are crucial for the initial assessment of its potential as a therapeutic agent.

Cell-Based Assays for Cellular Activity

Cell-based assays are fundamental in determining the cytotoxic effects of a compound on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and is a common first step in assessing anticancer potential.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3,3-bis(5-methoxy-1H-indol-3-yl)indolin-2-one | HeLa | 24.3 |

| 3,3-bis(5-methoxy-1H-indol-3-yl)indolin-2-one | L929 | >100 |

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.

Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines such as HeLa (human cervical cancer) while showing significantly less toxicity to non-cancerous cell lines like L929 (murine fibroblast). researchgate.netresearchgate.net This selectivity is a desirable characteristic for potential anticancer agents.

Biochemical Assays for Enzyme Inhibition

Biochemical assays are utilized to investigate the inhibitory effects of a compound on specific enzymes. While comprehensive studies on the direct enzyme inhibition of this compound are limited, the broader class of indole-2,3-diones has been shown to be effective and selective inhibitors of carboxylesterases. nih.gov These enzymes are involved in the metabolism of various drugs and xenobiotics. nih.gov Furthermore, other indole (B1671886) derivatives have been identified as inhibitors of crucial enzymes like tyrosine kinases, which play a significant role in cell signaling and are often targeted in cancer therapy. acs.org The structural similarities suggest that this compound may also possess enzyme-inhibiting properties, warranting further investigation.

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound and its analogs has been evaluated against a range of pathogenic microorganisms. dergipark.org.trmdpi.com Standard methods like the microdilution technique are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Microorganism | Activity Level |

| 3-Substituted Indole-2-one and -thione derivatives | S. enterica, MRSA | Active at 125 µg/mL |

| tris(1H-Indol-3-yl)methylium Salts | Antibiotic-sensitive and resistant bacteria | High activity (MIC 0.13–1.0 µg/mL) |

This table summarizes the antimicrobial activity of different classes of indole derivatives against various bacteria. MRSA refers to Methicillin-resistant Staphylococcus aureus.

Studies have revealed that while some bis-[3,3-di(indolyl)indolinone] derivatives show activity against Staphylococcus aureus, they are less effective against E. coli, P. aeruginosa, and Candida albicans. dergipark.org.tr In contrast, other indole derivatives, such as tris(1H-indol-3-yl)methylium salts, have demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. mdpi.com

Antioxidant Activity Assays

The antioxidant capacity of indole derivatives is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govsmujo.idmdpi.com These methods measure a compound's ability to neutralize free radicals, which are implicated in various disease processes. Different functional groups at the C-3 position of the indole nucleus have been shown to modulate the antioxidant ability of these derivatives. nih.gov

Investigations into Anticancer Mechanisms

A crucial aspect of cancer research is understanding how potential therapeutic agents exert their effects at a molecular level. For this compound and its related compounds, a key area of investigation has been their ability to induce apoptosis, or programmed cell death, in cancer cells.

Induction of Apoptosis Pathways

Apoptosis is a natural and essential process for removing damaged or unwanted cells from the body. Many chemotherapy drugs work by triggering this process in cancer cells. Several studies have provided evidence that indole derivatives can induce apoptosis. acs.orgnih.govmdpi.com

For instance, research has shown that certain indole compounds can induce apoptosis by regulating the expression of key proteins involved in the apoptotic cascade. mdpi.com This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com Furthermore, indole-3-carbinol (B1674136) has been shown to induce apoptosis in human osteosarcoma cells by activating caspase-3, -7, and -9, which are key executioner enzymes in the apoptotic pathway. nih.gov The induction of apoptosis by these compounds is a promising indicator of their potential as anticancer agents.

Modulation of Cell Cycle Regulators

The ability of indolinone derivatives to modulate cell cycle regulators is a key aspect of their anticancer potential. While direct studies on this compound are emerging, research on structurally related compounds provides significant insights. For instance, the novel indolinone derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), has been shown to significantly downregulate Cyclin D1. nih.gov Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle, and its downregulation can lead to cell cycle arrest, thereby inhibiting cancer cell proliferation.

The process of cell cycle arrest is a complex interplay of various molecular signals. Generally, cellular responses to DNA damage involve halting the cell cycle at specific checkpoints, such as G1 or G2/M. nih.gov This arrest allows time for DNA repair or, if the damage is too severe, triggers apoptosis. The mechanisms governing these arrests can be p53-dependent or independent and involve the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. nih.govnih.gov For example, Indole-3-carbinol (I3C), another indole derivative, has been observed to induce G1 cell cycle arrest in human monocytic leukemia cells. nih.gov This arrest is associated with the overexpression of G1-acting cell cycle genes like p21, p27, and p53, and the downregulation of CDK2. nih.gov These findings suggest that indole compounds, including potentially this compound, may exert their anticancer effects by interfering with the machinery that governs cell division.

Proteasome Inhibition Studies

The proteasome is a critical cellular complex responsible for the degradation of a majority of intracellular proteins, including those that regulate cell cycle, apoptosis, and transcription. nih.gov Its inhibition has emerged as a viable strategy in cancer therapy. While direct proteasome inhibition studies on this compound are not extensively documented, the broader class of indole derivatives has shown relevance in this area.

For example, the proteasome inhibitor bortezomib (B1684674) has been shown to control the breakdown of indoleamine 2,3-dioxygenase 1 (IDO1), a tryptophan-metabolizing enzyme with immunoregulatory functions. nih.govresearchgate.net This indicates a link between the proteasome system and indole metabolism. The inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing cell death in cancer cells. The structural features of some indole derivatives may allow them to interact with the catalytic sites of the proteasome. Further research is necessary to determine if this compound possesses direct proteasome inhibitory activity.

Cytotoxicity against Specific Cancer Cell Lines (excluding human data)

The cytotoxic effects of indole derivatives have been evaluated in various cancer models, including non-human cell lines and animal models. These studies provide crucial preclinical data on the potential efficacy of these compounds.

A notable in-vivo study demonstrated that the novel indolinone derivative, RAJI, significantly reduced tumor volume in BALB/c athymic nude mice implanted with MDA-MB-231 human breast cancer cells, without showing notable toxicity. nih.gov This highlights the potential of the indolinone scaffold in developing effective and safe anticancer agents.

Table 1: In-Vivo Cytotoxicity of an Indolinone Derivative

| Compound | Animal Model | Cancer Cell Line | Outcome | Reference |

| RAJI (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) | BALB/c athymic nude mice | MDA-MB-231 (implanted) | Significant reduction in tumor volume | nih.gov |

Elucidation of Antimicrobial Mechanisms of Action

In addition to their anticancer properties, indole derivatives have demonstrated promising antimicrobial activities. Understanding the mechanisms through which these compounds combat microbial growth is essential for their development as novel therapeutic agents against infectious diseases.

Disruption of Microbial Cell Membranes

A primary mechanism by which many antimicrobial agents exert their effects is through the disruption of the microbial cell membrane. nih.gov This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.com

Studies on indole-3-carboxamido-polyamine conjugates have shown that these molecules can disrupt the bacterial membrane of Staphylococcus aureus and the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane perturbation is suggested to be a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. nih.gov Furthermore, Indole-3-carbinol (I3C), when used in combination with the membrane-active agent EDTA, exhibits potent bactericidal activity against multidrug-resistant Gram-negative bacteria. researchgate.net This synergistic effect underscores the importance of membrane disruption in the antimicrobial action of indole compounds. These findings suggest that this compound may also share this ability to interfere with the integrity of microbial cell membranes.

Interference with Microbial Metabolic Pathways

Beyond direct membrane damage, indole compounds can interfere with essential microbial metabolic pathways. The gut microbiota, for instance, is known to metabolize tryptophan into various indole derivatives, which play a role in both microbial and host physiology. nih.govnih.govmdpi.com Alterations in these metabolic pathways can have significant consequences for microbial survival. While specific studies detailing the interference of this compound with microbial metabolic pathways are limited, the established role of indole as a signaling molecule in bacteria suggests that its derivatives could act as competitive inhibitors or modulators of key enzymatic pathways.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial drugs. mdpi.comnih.gov The inhibition of this enzyme leads to the cessation of these critical cellular processes and subsequent bacterial death.

Research on Schiff bases of indoline-2,3-dione has demonstrated their potential as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. mdpi.com Several derivatives exhibited promising inhibitory activity, suggesting that the indoline-2,3-dione scaffold is a viable starting point for the development of new DNA gyrase inhibitors. mdpi.com Given the structural similarity, it is plausible that this compound could also interact with and inhibit the function of bacterial DNA gyrase. However, direct experimental evidence is required to confirm this hypothesis. Novel bacterial gyrase inhibitors are of particular interest for their potential to treat infections caused by fluoroquinolone-resistant strains. nih.govnih.gov

Analysis of Enzyme Inhibition Profiles

The capacity of this compound and its derivatives to inhibit various enzymes has been a subject of targeted research, revealing a range of biological activities.

Tyrosine Kinase Inhibition Selectivity

Currently, there are no specific research findings available in the public domain that detail the tyrosine kinase inhibition selectivity profile for the compound this compound. While the broader class of 3-substituted indolin-2-ones is widely recognized for activity against various tyrosine kinases, specific selectivity data for this particular unsubstituted parent compound has not been reported.

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

The compound this compound, also referred to as 3,3-di(indolyl)indolin-2-one, has been investigated for its potential to inhibit carbohydrate-hydrolyzing enzymes, which is relevant to the management of type 2 diabetes. Research indicates that derivatives of this compound exhibit a desirable profile with higher inhibitory activity against α-glucosidase and lower inhibition of α-amylase. This selectivity is considered advantageous as it may reduce the common gastrointestinal side effects associated with commercial α-glucosidase inhibitors (AGIs) that also potently inhibit α-amylase.

In a study evaluating a series of 3,3-di(indolyl)indolin-2-ones, the parent compound, 3,3-Di(1H-indole-3-yl)indolin-2-one (1a) , was synthesized and tested for its inhibitory action. nih.gov While specific percentage inhibition values for the parent compound were part of a broader study, a substituted analogue, 3,3-Di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one (1i) , showed a particularly favorable profile with 67 ± 13% inhibition of α-glucosidase and 51 ± 4% inhibition of α-amylase. nih.gov This was in stark contrast to the standard drug acarbose, which exhibited 19 ± 5% inhibition against α-glucosidase and a much stronger 90 ± 2% inhibition against α-amylase. nih.gov Molecular docking studies have supported these findings, indicating key interactions between these compounds and the active sites of both enzymes. nih.gov

Interactive Data Table: Glycosidase Inhibition

| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | Source(s) |

| 3,3-Di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one (1i) | 67 ± 13 | 51 ± 4 | nih.gov |

| Acarbose (Standard) | 19 ± 5 | 90 ± 2 | nih.gov |

Histone Diacetylase Inhibition

There are currently no published research findings focused on the histone deacetylase (HDAC) inhibitory properties of this compound.

Neuroprotective Mechanisms (In Vitro and Animal Model Studies)

The potential for this class of compounds to protect neurons from damage has been an area of interest, particularly focusing on the underlying cellular mechanisms.

Modulation of Oxidative Stress

As of now, specific in vitro or animal model studies detailing the modulation of oxidative stress as a neuroprotective mechanism for this compound have not been reported in the scientific literature.

Other Investigated Biological Activities (excluding human data)

The 3,3-di(indolyl)indolin-2-one class of compounds has been identified for its potential antiviral and anti-HIV activities. womengovtcollegevisakha.ac.in This has led to interest in their synthesis and pharmacological evaluation. tandfonline.com However, specific data detailing the inhibitory concentrations (e.g., IC₅₀ or EC₅₀) of this compound against HIV are not specified in the surveyed literature.

The compound this compound, also known as trisindoline, has been investigated for its effect on sperm mobility. nih.gov In these studies, its spermicidal action is quantified by the Minimum Effective Concentration (MEC), which is the lowest concentration that induces 100% sperm immobility within 20 seconds. nih.gov Trisindoline and its analogues have demonstrated notable spermicidal activity. nih.govesrf.fr For instance, one analogue showed potent inhibition of sperm mobility at a MEC of 0.34 ± 0.018 mg/mL. nih.gov This activity is a recognized characteristic of the trisindoline family of compounds. rsc.orgnih.gov

| Compound | Minimum Effective Concentration (MEC) (mg/mL) |

|---|---|

| Trisindoline analogue 16 | 0.34 ± 0.018 |

| Note: MEC is the minimum concentration causing 100% sperm immobility within 20 seconds. nih.gov |

Based on a review of the available scientific literature, there is no information regarding the investigation of this compound for its potential to inhibit osteoclastogenesis.

Identification and Validation of Molecular Targets

The oxindole (B195798) scaffold, which forms the core of this compound, is a recognized framework in medicinal chemistry. nih.gov Compounds containing this structure have been noted for their potential as progesterone (B1679170) receptor (PR) agonists. tandfonline.comsamipubco.com Spirooxindoles, a closely related class of compounds, have demonstrated biological activity as PR agonists. samipubco.com While direct receptor binding assays for this compound are not detailed, the activity of related oxindole derivatives suggests that the progesterone receptor is a potential molecular target for this compound. tandfonline.comsamipubco.com

Protein-Ligand Interaction Mapping

While direct crystallographic or NMR data detailing the binding of this compound to a specific protein target is not extensively documented in publicly available research, its mechanism of action strongly implies interaction with proteins that regulate intracellular calcium homeostasis. The broader class of 3,3-diarylindolin-2-ones (DDIOs) has been shown to function by releasing calcium (Ca²⁺) from endoplasmic reticulum (ER) stores. nih.gov This action suggests a potential interaction with ER-resident proteins such as ryanodine (B192298) receptors (RyRs) or inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), which are channels that mediate calcium release from the ER. nih.govfrontiersin.orgresearchgate.net

The ultimate effect of this calcium release is the inhibition of the eIF2·GTP·Met-tRNAiMet ternary complex (TC) assembly. nih.gov This inhibition is a key event in the regulation of protein synthesis. The interaction is therefore mapped not to a single binding event, but to a cascade initiated by the compound's effect on calcium stores, which then influences the proteins involved in the formation of the translation initiation complex.

Structure-activity relationship (SAR) studies on various DDIOs have been conducted to optimize their potency. These studies explore how different substituents on the aryl rings and the indolinone core affect the compound's activity, providing indirect evidence of the nature of the interaction with its cellular targets. nih.govnih.gov For instance, the potency of DDIOs in reporter assays that measure the inhibition of the ternary complex varies with the substitution patterns on the aryl rings, indicating that these groups are critical for the biological effect. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for 3,3-Diarylindolin-2-one (DDIO) Derivatives

| Compound Modification | Effect on Activity | Implied Interaction |

|---|---|---|

| Substitution on Aryl Rings | Modulates potency of ternary complex inhibition. nih.govnih.gov | The aryl groups are key for interaction with the initial cellular target. |

Cellular Signaling Pathway Modulation (e.g., eIF2α phosphorylation)

The primary signaling pathway modulated by 3,3-diarylindolin-2-ones, including this compound, is the integrated stress response pathway, culminating in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This pathway is a central regulator of protein synthesis, which is often dysregulated in cancer cells.

Under normal conditions, eIF2α is part of the ternary complex (TC) which is essential for initiating the translation of messenger RNA (mRNA) into protein. nih.gov DDIOs disrupt this process by causing the release of Ca²⁺ from the ER, which in turn activates multiple kinases. nih.gov These kinases then phosphorylate eIF2α. Phosphorylated eIF2α acts as an inhibitor of its own guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a reduction in the available pool of active ternary complex. nih.govnih.gov

This reduction in TC availability leads to a general inhibition of translation initiation, which preferentially affects the synthesis of oncoproteins that are required for cancer cell proliferation and survival. nih.gov A downstream effector of eIF2α phosphorylation is the C/EBP homologous protein (CHOP), an important transcription factor involved in the cellular stress response. Studies have shown that treatment with active DDIOs leads to a significant induction of CHOP mRNA expression, confirming the activation of the eIF2α phosphorylation pathway. nih.gov

Table 2: Effect of Selected 3,3-Diarylindolin-2-ones (DDIOs) on CHOP mRNA Expression

| Compound | Fold Induction of CHOP mRNA (relative to DMSO control) | Reference |

|---|

This data is based on studies of various DDIOs and illustrates the general effect of this class of compounds on the eIF2α phosphorylation pathway.

Structure Activity Relationship Sar and Derivatization Studies

Impact of Substituents on Biological Activity Profiles

The introduction of various substituents onto the 3,3-bis(1H-indole-3-yl)-2-indolinone framework has a profound impact on its biological activity. SAR studies have demonstrated that the nature and position of these functional groups can dramatically alter the compound's potency and selectivity against different biological targets.

For instance, in the context of α-glucosidase inhibition, a series of synthesized 3,3-di(indolyl)indolin-2-ones showed inhibitory activity with IC₅₀ values ranging from 5.98 to 145.95 μM. nih.gov The most potent compound in this series featured a 2-fluorobenzyl group on the indole (B1671886) ring, highlighting the significance of this specific substitution for enhancing activity. nih.gov Molecular docking studies suggest that this enhanced affinity is due to strong interactions, including hydrogen bonds and π-π stacking, within the enzyme's active site. nih.gov

In the realm of anticancer research, substitutions on related indolinone scaffolds have been shown to be critical. For example, in a series of 3-substituted-indolin-2-ones containing chloropyrroles, the presence of a chlorine atom on the pyrrole (B145914) ring was found to be crucial for reducing cardiotoxicity. nih.govnih.gov Furthermore, introducing a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole significantly enhanced antitumor activities against several cancer cell lines. nih.govnih.gov

Similarly, for anti-inflammatory applications, derivatives of 3-substituted-indolin-2-one have been evaluated. It was found that a hydroxyl (-OH) group substituted at the meta position of the phenyl ring at C-3 resulted in the highest anti-inflammatory activity, effectively suppressing nitric oxide production. nih.gov The introduction of electron-withdrawing nitro groups into the indole units of bis(indolyl)methanes has also been shown to increase the acidity of the indole N-H proton, which positively affects anion binding properties. nih.gov

Structure-activity analysis of 3-substituted indolin-2-ones has also revealed that different substitution patterns confer selectivity for various receptor tyrosine kinases (RTKs). acs.org Specifically:

3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) RTK. acs.org

3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity toward EGF and Her-2 RTKs. acs.org

Compounds with an extended side chain at the C-3 position exhibit high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. acs.org

| Scaffold/Derivative | Substituent | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 3,3-di(indolyl)indolin-2-one | 2-Fluorobenzyl | Indole Ring | Most potent α-glucosidase inhibition (IC₅₀ = 5.98 μM) | nih.gov |

| 3-substituted-indolin-2-one | Chlorine | Pyrrole Ring | Reduced cardiotoxicity | nih.govnih.gov |

| 3-substituted-indolin-2-one | 2-(ethyl-amino)ethylcarbamoyl | C-4' of Pyrrole | Enhanced antitumor activity | nih.govnih.gov |

| 3-(phenyl)-indolin-2-one | Hydroxyl (-OH) | meta-position of Phenyl Ring | Highest anti-inflammatory activity | nih.gov |

| Bis(indolyl)methane | Nitro (-NO₂) | Indole Unit / meso-Phenyl Ring | Increased acidity and enhanced anion binding | nih.gov |

| 3-(benzylidenyl)indolin-2-one | Bulky groups | Phenyl Ring at C-3 | High selectivity for EGF and Her-2 RTKs | acs.org |

Functionalization Strategies for the Indolinone Core

The indolinone core, particularly the C3 position, is a primary site for chemical modification to generate diverse analogues of this compound. A common and effective strategy involves the electrophilic substitution reaction of an indole with isatin (B1672199) or its derivatives, often catalyzed by an acid. researchgate.net This pseudo-multicomponent reaction provides a straightforward, one-pot synthesis of the core 3,3-bis(indol-3-yl)indolin-2-one structure. researchgate.net

Further functionalization can be achieved by generating reactive alkylideneindolenine intermediates from 3-substituted indoles. rsc.org These intermediates can then react with a wide array of nucleophiles, allowing for the introduction of various functional groups at the C3 position. rsc.org Another approach involves the C-3 amino-methylation of indoles using 1,3,5-triazinanes. nih.gov In the absence of a Lewis acid, this reaction yields C-3 amino-methylated indoles, while the presence of a Lewis acid can lead to a Hofmann-Martius-type rearrangement. nih.gov These methods provide versatile routes to functionalize the indolinone core, enabling the synthesis of a library of molecules for biological screening. rsc.orgnih.gov

Modifications of the Indole Moieties

Modifying the two indole moieties attached to the C3 position of the indolinone core is a key strategy for tuning the biological activity of the parent compound. These modifications can involve introducing substituents onto the indole rings or altering the linkage points of the indole units themselves.

The synthesis of unsymmetrical bis(indolyl)methanes, where the two indole units are different, allows for a finer exploration of the SAR. nih.gov For example, iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with various indole derivatives provides access to a wide range of unsymmetrical products. nih.gov This method has been used to create derivatives with pentafluoroethylated and heptafluoropropylated groups. nih.gov Another strategy involves the synthesis of tert-indole-3-carbinols, which can then be used as electrophiles to react with a second, different indole molecule to form unsymmetrical bis(3-indolyl)methanes containing a quaternary carbon center. rsc.org

The introduction of specific functional groups, such as a 2-fluorobenzyl group, onto one of the indole rings has been shown to be highly beneficial for α-glucosidase inhibitory activity. nih.gov Additionally, the incorporation of electron-withdrawing nitro groups on the indole rings can enhance properties like anion reception. nih.gov The regioselective C3-alkylation of indoles is another powerful tool for synthesizing derivatives like arundine and vibrindole A. nih.gov

Stereochemical Influences on Biological Activity

X-ray crystallography studies of this compound reveal the precise spatial orientation of its components. The two indole ring systems are oriented at a dihedral angle of 68.4° with respect to each other. researchgate.net The dihedral angles between the plane of the oxindole (B195798) core and the planes of the two indole moieties are 77.7° and 71.9°, respectively. researchgate.net This fixed, propeller-like arrangement is crucial for how the molecule fits into a receptor's binding pocket.

In related classes of compounds, the importance of stereochemistry is well-documented. For example, in a series of 3-(benzylidene)indolin-2-one derivatives designed as ligands for α-synuclein fibrils, the geometric isomers (Z,E and E,E) were separated. nih.gov It was discovered that the Z,E configuration was the more active regioisomer, demonstrating that subtle changes in geometry can lead to significant differences in binding affinity. nih.gov Similarly, studies on other complex inhibitors have shown that a specific 'folded' conformation is essential for biological activity, and a clear stereochemical preference for binding is often observed. nih.gov This underscores the principle that the specific 3D shape of a molecule is a key determinant of its biological function.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. dovepress.com This approach is valuable in designing new derivatives of this compound with improved properties. A pharmacophore model consists of key electronic and steric features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers, arranged in a specific spatial orientation. dovepress.commdpi.com

For derivatives of 3,3-di(indolyl)indolin-2-one, molecular docking studies—a related computational method—have been employed to understand their binding mode. In the case of α-glucosidase inhibitors, docking revealed that the most potent compounds form key interactions within the enzyme's active site. nih.gov These interactions include hydrogen bonds, arene-cation interactions, and π-π stacking, providing a rationale for their inhibitory activity and a basis for future design. nih.gov

In broader drug discovery programs involving similar scaffolds, pharmacophore models have been successfully generated and validated. For instance, a model for triple uptake inhibitors identified a 'folded' conformation and specific distances between key moieties as being crucial for balanced activity. nih.gov Such models can be constructed based on a set of known active ligands (ligand-based design) or from the structure of the biological target itself. nih.govdovepress.com These computational tools allow researchers to virtually screen large libraries of compounds and prioritize the synthesis of molecules that are most likely to be active, accelerating the drug discovery process. dovepress.com

Exploration of Molecular Shape and Conformational Flexibility

The crystal structure of the parent compound shows the dihedral angle between the two indole rings is 68.4(1)°, and the angles between the oxindole plane and the indole planes are 77.7(1)° and 71.9(1)°. researchgate.net This inherent, rigid, propeller-like structure limits the molecule's conformational flexibility but presents a well-defined surface for interaction with protein targets.

Theoretical and Computational Chemistry Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3,3-Bis(1H-indole-3-yl)-2-indolinone and its derivatives, docking simulations are instrumental in predicting their binding affinity and mode of interaction with biological targets, such as enzymes and receptors.

Research on related indolinone scaffolds demonstrates the utility of this approach. For instance, docking studies on derivatives of 3,3-di(indolyl)indolin-2-one have been performed to identify novel inhibitors for enzymes like α-glucosidase. researchgate.net These simulations help to visualize how the ligand fits into the active site of the protein and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. While specific docking studies targeting this compound are not extensively detailed in the literature, the known interactions of the indole (B1671886) and indolinone rings with various proteins allow for predictive modeling. For example, the indole rings can act as hydrogen bond donors and participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

Table 1: Example of Key Interactions Predicted by Molecular Docking for Indole-Based Ligands

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residue |

|---|---|---|

| Hydrogen Bond | Indole N-H, Oxindole (B195798) N-H, Oxindole C=O | Asp, Glu, Ser, Thr, Asn, Gln |

| π-π Stacking | Indole Ring, Oxindole Ring | Phe, Tyr, Trp, His |

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and geometric parameters of molecules. These methods provide a deep understanding of molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

For this compound, crystallographic studies have provided precise geometric data that can be used as a benchmark for computational models. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, have been successfully applied to related structures like 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one to analyze their optimized geometry and vibrational spectra. researchgate.netnih.gov Such calculations reveal that the bond lengths and angles obtained computationally are in good agreement with experimental data. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability and electronic transition properties. mdpi.com

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₇N₃O | researchgate.net |

| Molecular Weight | 363.41 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Dihedral Angle (Indole A - Oxindole C) | 77.7 (1)° | researchgate.net |

| Dihedral Angle (Indole B - Oxindole C) | 71.9 (1)° | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer insights into the dynamic nature of molecular systems over time. MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a biological target.

By simulating the movement of atoms over a period, MD can reveal how the ligand and protein adapt to each other upon binding, the stability of key interactions identified in docking, and the free energy of binding. For example, MD simulations performed on flavonoid inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme central to tryptophan metabolism, were used to assess the conformational profile of the enzyme-ligand complexes and calculate binding free energies. nih.gov This type of analysis would be invaluable for this compound to confirm the stability of predicted binding poses and to understand the energetic factors driving complex formation. The simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation time.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. In silico ADME prediction tools use computational models to estimate these properties from a molecule's structure, allowing for early-stage screening and filtering of compounds.

For indole-containing compounds like this compound, software such as SwissADME or QikProp can predict various physicochemical and pharmacokinetic parameters. nih.gov These include predictions related to Lipinski's "rule of five," which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other predicted properties include aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Such predictions for melatonin (B1676174) derivatives, which also possess an indole core, have shown that simple chemical modifications can significantly alter metabolic stability and bioavailability. nih.gov

Table 3: Example of In Silico ADME Parameters Predicted for Drug-like Molecules

| Property | Description | Typical Acceptable Range |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule | < 500 g/mol |

| LogP | Octanol-water partition coefficient | < 5 |

| H-bond Donors | Number of O-H and N-H bonds | < 5 |

| H-bond Acceptors | Number of N and O atoms | < 10 |

| TPSA | Topological Polar Surface Area | < 140 Ų |

Cheminformatics and Data Mining for Compound Design and Optimization

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to guide drug discovery. Data mining of chemical libraries containing indole and indolinone scaffolds can reveal structure-activity relationships (SAR) that are crucial for the design and optimization of new, more potent, and selective compounds.

By analyzing databases of compounds tested against a specific target, researchers can identify common structural motifs responsible for activity. This knowledge can be applied to the this compound scaffold to design new derivatives. For example, if analysis shows that adding an electron-withdrawing group to one of the indole rings consistently increases activity, this information can be used to synthesize a focused library of new compounds for testing. Virtual screening, a key cheminformatics technique, uses computational filters to rapidly screen large compound libraries to identify those most likely to bind to a drug target, as demonstrated in the search for IDO1 inhibitors. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Both 2D and 3D-QSAR models are powerful tools for predicting the activity of untested compounds and for understanding the structural features that determine activity.

Numerous QSAR studies have been conducted on indole and isatin (B1672199) derivatives for various biological activities. nih.govmdpi.commdpi.com A typical QSAR study involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of compounds with known activities. Statistical methods, such as partial least squares (PLS), are then used to build a model that correlates these descriptors with activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D steric and electrostatic fields around the molecules are correlated with activity. nih.gov These models generate contour maps that highlight regions where modifications to the structure would likely lead to increased or decreased activity, providing a clear roadmap for lead optimization.

Table 4: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Indication |

|---|---|---|

| q² (or R²cv) | Cross-validated correlation coefficient | A measure of the internal predictive ability of the model. A q² > 0.5 is generally considered good. |

| r² (or R²) | Non-cross-validated correlation coefficient | A measure of the model's fit to the training set data. Should be high, but a large difference between r² and q² can indicate overfitting. |

Role in Chemical Biology and Early Stage Drug Discovery Research

Development as Chemical Probes for Biological Systems